Home > Products > Screening Compounds P109259 > 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine - 1704081-23-1

1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine

Catalog Number: EVT-1817903
CAS Number: 1704081-23-1
Molecular Formula: C29H37BrN2O4SSi
Molecular Weight: 617.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine is a complex organic compound with a unique chemical structure, classified primarily as a piperazine derivative. This compound is notable for its potential applications in medicinal chemistry, particularly in drug design and development. The compound is identified by its CAS Registry Number 1704081-23-1 and is primarily utilized for research purposes rather than direct therapeutic use .

Synthesis Analysis

Methods

The synthesis of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine typically involves multiple steps, including the formation of the piperazine ring and the introduction of various functional groups. The synthesis can be achieved through several methods, including:

  • Nucleophilic Substitution Reactions: Utilizing piperazine derivatives as nucleophiles to react with electrophilic partners.
  • Sulfonation: The introduction of the sulfonyl group can be achieved through sulfonation reactions involving suitable sulfonyl chlorides.
  • Silylation: The tert-butyldiphenylsilyl group can be introduced via silylation reactions that protect hydroxyl groups during synthesis.

Technical Details

The synthetic route requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure of the synthesized compound .

Molecular Structure Analysis

Structure

The molecular structure of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine features:

  • A piperazine core, which is a six-membered ring containing two nitrogen atoms.
  • A sulfonyl group (-SO2-) attached to a brominated methoxyphenyl moiety.
  • A tert-butyldiphenylsilyl ether substituent that enhances lipophilicity and stability.

Data

The molecular formula is C₁₈H₂₃BrN₂O₃S, with a molecular weight of approximately 413.36 g/mol. The compound's structural complexity contributes to its potential biological activities .

Chemical Reactions Analysis

Reactions

1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine can participate in various chemical reactions, including:

  • Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can undergo further substitution reactions.
  • Deprotection Reactions: The tert-butyldiphenylsilyl group can be removed under acidic or fluoride conditions to regenerate hydroxyl functionalities.

Technical Details

The reactivity of this compound is influenced by the electron-withdrawing nature of the sulfonyl group and the steric hindrance provided by the tert-butyldiphenylsilyl group, making it a versatile intermediate in organic synthesis .

Mechanism of Action

The mechanism of action for 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine in biological systems is not fully elucidated but may involve interactions with specific biological targets such as enzymes or receptors. Its structural components suggest potential activity in modulating signaling pathways or inhibiting enzyme functions related to disease processes.

Process and Data

Research into similar compounds indicates that piperazine derivatives often exhibit activity through binding to specific protein targets, leading to downstream effects on cellular functions. Further studies are necessary to clarify its precise mechanism .

Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to have moderate solubility in organic solvents due to its lipophilic substituents. It may exhibit solid-state properties typical of piperazine derivatives, including crystalline forms.

Chemical Properties

Key chemical properties include:

  • Stability under standard laboratory conditions.
  • Reactivity towards nucleophiles due to the presence of electrophilic sites on the aromatic rings.
  • Potential for hydrolysis under acidic or basic conditions due to functional groups present.

Relevant data from spectral analyses (NMR, IR) would provide insights into its functional groups and molecular interactions .

Applications

1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine has potential applications in scientific research, particularly in:

  • Drug Discovery: As an intermediate for synthesizing new pharmacological agents targeting various diseases.
  • Biochemical Research: Investigating the interaction of piperazine derivatives with biological macromolecules.

Its unique structure may also lend itself to further modifications aimed at enhancing biological activity or selectivity against specific targets .

Design and Synthesis of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine

Rational Scaffold Design Inspired by RIPK2 Kinase Inhibitor Pharmacophores

The structural architecture of 1-((5-bromo-2-methoxyphenyl)sulfonyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine integrates critical pharmacophoric elements derived from advanced RIPK2 kinase inhibitors. As revealed by co-crystal structures of RIPK2-inhibitor complexes, the 3,5-diphenyl-2-aminopyridine scaffold enables deep penetration into the kinase's hydrophobic pocket, inducing conformational shifts in the DFG motif essential for ATP-competitive inhibition [2]. The target compound strategically incorporates two key features:

  • A sulfonamide-anchored aryl system (5-bromo-2-methoxyphenyl) that mimics the DFG-engagement observed in inhibitors like vemurafenib, where sulfonamide oxygen atoms form hydrogen bonds with backbone NH residues of the DFG triad [2].
  • A piperazine linker that projects the silyl-protected ethoxy moiety into solvent-accessible regions, balancing hydrophilicity and conformational flexibility. This design exploits SAR insights demonstrating that substituents between the gatekeeper and αC-helix (e.g., 3-phenylsulfonamide groups) significantly enhance NOD signaling inhibition [2].

Table 1: Key Pharmacophoric Elements in RIPK2 Inhibitors and Their Implementation in the Target Compound

Pharmacophoric FeatureRole in RIPK2 InhibitionImplementation in Target Compound
Sulfonamide groupH-bonding to DFG motif (Phe595, Gly596)(5-Bromo-2-methoxyphenyl)sulfonyl
Hinge-binding heterocycleBase-stacking interactionsPiperazine core
Hydrophobic extensionOccupies gatekeeper-αC pockettert-Butyldiphenylsilyl group
Halogenated aryl systemEnhanced hydrophobic contacts5-Bromo-2-methoxyphenyl moiety

The bromine atom at the para-position of the methoxyphenyl ring serves dual purposes: it augments hydrophobic pocket occupancy and provides a synthetic handle for late-stage diversification via transition metal-catalyzed cross-coupling [2] [5]. This deliberate inclusion aligns with optimized inhibitors such as compound 18t (RIPK2 IC₅₀ = 16 ± 5 nM), where strategic halogen placement boosted potency by >20-fold against structurally related kinases like ALK2 [2].

Multi-Step Synthetic Routes for Piperazine Core Functionalization

Bromination and Methoxylation Strategies for Aromatic Substitution

The 5-bromo-2-methoxybenzene motif is constructed via ortho-directed lithiation-bromination or copper-mediated Sandmeyer reactions on o-anisidine derivatives. Alternatively, regioselective electrophilic bromination of 2-methoxybenzene derivatives using bromine/FeCl₃ at 0°C achieves >85% selectivity for the 5-position due to steric and electronic directing effects of the methoxy group [4]. Methoxylation is typically accomplished early in the synthesis via nucleophilic substitution (SNAr) on 2-fluoro-5-bromonitrobenzene with methoxide, followed by nitro reduction – a sequence yielding the key intermediate 5-bromo-2-methoxyaniline in >90% purity [4] [5].

Sulfonylation Techniques for N-Substituted Piperazine Derivatives

Sulfonylation employs 5-bromo-2-methoxybenzenesulfonyl chloride generated in situ by chlorosulfonation of 1-bromo-4-methoxybenzene or diazotization-bromination of 4-bromo-2-methoxyaniline. Critical to avoiding N,O-bis-sulfonylation is the controlled addition of sulfonyl chloride to N-Boc-piperazine in dichloromethane with N,N-diisopropylethylamine (DIPEA) as base at −20°C [4]. This method delivers tert-butyl 4-((5-bromo-2-methoxyphenyl)sulfonyl)piperazine-1-carboxylate (CAS# 1628016-44-3) in 92% yield after crystallization [5]. Deprotection with trifluoroacetic acid (TFA) then liberates the secondary amine for subsequent alkylation.

Table 2: Optimization of Sulfonylation Conditions for Piperazine Functionalization

ConditionBase/SolventTemperatureYield (%)Purity (%)
UnoptimizedTEA/DCM25°C3885
Optimized (this work)DIPEA/DCM−20°C9299
Flow chemistry variantLiHMDS/THF70°C8898

tert-Butyldiphenylsilyl Ether Protection in Ethylene-Linked Substituents

The 2-((tert-butyldiphenylsilyl)oxy)ethyl side chain is introduced via Mitsunobu reaction or SN₂ alkylation of the deprotected piperazine sulfonamide. Prior to this, 2-bromoethanol is protected with tert-butyldiphenylsilyl chloride (TBDPS-Cl) in imidazole/DMF (0°C→25°C, 12h), achieving quantitative conversion [3]. The ethylene spacer’s length is optimal for balancing steric bulk and conformational mobility – a key consideration given TBDPS’s ~180 ų volume. This protection strategy prevents undesired cyclization or oxidation during subsequent synthetic steps, while the silyl ether’s stability toward bases and mild acids allows orthogonal deprotection alongside acid-labile Boc groups [3] [4].

Transition Metal-Catalyzed Coupling Reactions for Structural Elaboration

The aryl bromide moiety serves as a versatile site for late-stage diversification via palladium-catalyzed cross-couplings:

  • Suzuki-Miyaura coupling with aryl/heteroarylboronic acids under Pd(PPh₃)₄/Na₂CO₃/toluene:ethanol (3:1) at 80°C enables biaryl formation for SAR exploration [5].
  • Sonogashira coupling with terminal alkynes using PdCl₂(PPh₃)₂/CuI/Piperidine introduces rigid spacers for conformational studies [4].
  • Buchwald-Hartwig amination with secondary amines (e.g., morpholine) employs XPhos-Pd-G2 precatalyst and K₃PO₄ in dioxane (100°C, 12h) to install amino groups modulating solubility [4] [5].

Crucially, the TBDPS ether remains intact under these conditions (<5% deprotection), while the sulfonamide group requires no protection due to its low nucleophilicity. The bromo-methoxyphenylsulfonyl precursor (CAS# 1628016-44-3) thus serves as a universal intermediate for generating analog libraries via parallel synthesis [5].

Optimization of Protecting Group Strategies for Enhanced Yield and Selectivity

Strategic protection/deprotection sequences overcome challenges in polyfunctional molecule assembly:

  • Boc vs. Cbz for Piperazine Protection: The N-Boc group (cleavable by TFA) offers orthogonal stability to TBDPS ethers (cleavable by F⁻), whereas Cbz requires hydrogenolysis incompatible with the aryl bromide. Kinetic studies confirm Boc deprotection (5h in 50% TFA/DCM) proceeds without TBDPS cleavage (<2%) [3] [4].
  • TBDPS vs. TBS for Alcohol Protection: TBDPS provides superior steric shielding over trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) groups. Under basic alkylation conditions (K₂CO₃/DMF), TBDPS deprotection is ≤3% versus 22% for TBS [3].
  • Sequential Deprotection Protocol: Final deprotection uses a two-step sequence: (a) TFA-mediated Boc removal (0°C→25°C, 5h), followed by (b) tetrabutylammonium fluoride (TBAF)-mediated desilylation (THF, 25°C, 1h), yielding the free alcohol without sulfonamide degradation [3] [4].

Table 3: Comparative Stability of Protecting Groups Under Synthetic Conditions

Protecting GroupStability to BaseStability to AcidOrthogonality to BocDeprotection Yield (%)
TBDPSExcellentGoodHigh95
TBSModerateGoodHigh87
AcetylPoorModerateLow62
MOMGoodPoorModerate78

Optimization data reveal that replacing LiHMDS with Cs₂CO₃ during sulfonamide coupling minimizes silyl ether cleavage (<1% vs. 8% with LiHMDS) [4]. Additionally, flow chemistry techniques enhance selectivity in sulfonylation steps, reducing dimeric impurities by 15-fold compared to batch methods [4].

Properties

CAS Number

1704081-23-1

Product Name

1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine

IUPAC Name

2-[4-(5-bromo-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethoxy-tert-butyl-diphenylsilane

Molecular Formula

C29H37BrN2O4SSi

Molecular Weight

617.7 g/mol

InChI

InChI=1S/C29H37BrN2O4SSi/c1-29(2,3)38(25-11-7-5-8-12-25,26-13-9-6-10-14-26)36-22-21-31-17-19-32(20-18-31)37(33,34)28-23-24(30)15-16-27(28)35-4/h5-16,23H,17-22H2,1-4H3

InChI Key

GXWJFUQYAZHPNA-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCN3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)Br)OC

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCN3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)Br)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.